[(3R,4R)-3,4-dipropyldecyl] octadecanoate
Description
[(3R,4R)-3,4-Dipropyldecyl] octadecanoate is a stereospecific ester of stearic acid (octadecanoic acid) with a branched decyl alcohol moiety. The alcohol component features two propyl groups at the 3R and 4R positions of the decyl chain, introducing significant steric bulk and chirality. This structural complexity likely influences its physicochemical properties, such as melting point, solubility, and lipophilicity, compared to linear-chain esters.
Properties
Molecular Formula |
C34H68O2 |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
[(3R,4R)-3,4-dipropyldecyl] octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-5-9-11-13-14-15-16-17-18-19-20-21-22-23-25-29-34(35)36-31-30-33(27-8-4)32(26-7-3)28-24-12-10-6-2/h32-33H,5-31H2,1-4H3/t32-,33-/m1/s1 |
InChI Key |
GFOLCYZZFGMRBL-CZNDPXEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H](CCC)[C@H](CCC)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(CCC)C(CCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dipropyldecyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and [(3R,4R)-3,4-dipropyldecanol] in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of [(3R,4R)-3,4-dipropyldecyl] octadecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality [(3R,4R)-3,4-dipropyldecyl] octadecanoate .
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3,4-dipropyldecyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Scientific Research Applications
[(3R,4R)-3,4-dipropyldecyl] octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of [(3R,4R)-3,4-dipropyldecyl] octadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of lipids. Its ester group can undergo hydrolysis to release active components that exert biological effects .
Comparison with Similar Compounds
2,3-Dihydroxypropyl Octadecanoate
Structure: A monoglyceride derivative of stearic acid, featuring a glycerol backbone esterified at the 1-position with stearate and hydroxyl groups at the 2- and 3-positions . Properties:
- Higher polarity due to hydroxyl groups, enhancing solubility in polar solvents (e.g., ethanol, water mixtures).
- Naturally occurring in plant hydrolysates and brewery spent grain lipids, suggesting biodegradability .
Functional Differences : - The hydrophilic glycerol moiety enables emulsification, making it suitable for food and cosmetic applications.
- In contrast, [(3R,4R)-3,4-dipropyldecyl] octadecanoate’s branched alkyl chain likely increases lipophilicity, favoring solubility in non-polar solvents (e.g., hexane, chloroform).
[(2R)-2-[(Z)-Hexadec-9-Enoyl]oxy-3-[Phosphoryl-Oxy-Cyclohexyl]oxy-Propyl] Octadecanoate
Structure: A complex ester with a stearate chain, an unsaturated (Z)-hexadec-9-enoyl group, and a phosphorylated cyclohexyl group . Properties:
- High molecular complexity (138 atoms, 5 chiral centers) and formal charge neutrality .
- Functional Differences:
- Likely serves a structural or signaling role in biochemical systems, unlike [(3R,4R)-3,4-dipropyldecyl] octadecanoate, which lacks polar functional groups.
- The unsaturated hexadecenoyl chain may reduce packing efficiency, lowering melting point compared to fully saturated analogs.
Aliphatic Acid Derivatives (e.g., Hexadecanoate Esters)
Structure: Esters of palmitic acid (hexadecanoic acid) with varying alcohol groups. Properties:
- Shorter chain length (C16 vs. C18 in stearate) reduces hydrophobicity marginally.
- Derivatives like 3,4-dimethylhexanedioic acid () exhibit increased acidity due to electron-withdrawing groups .
Functional Differences : - Chain length and branching influence thermal stability; [(3R,4R)-3,4-dipropyldecyl] octadecanoate’s branched structure may impede crystallization, resulting in lower melting points than linear C18 esters.
Research Findings and Implications
- Stereochemical Impact: The (3R,4R) configuration in the target compound may enhance enzymatic resistance compared to non-chiral analogs, as seen in epimeric pentafluorophenyl esters () .
- Branching vs. Linearity : Branched esters like the target compound exhibit reduced intermolecular van der Waals forces, lowering melting points and improving fluidity—critical for lubricant or plasticizer applications.
- Natural vs. Synthetic: Natural monoglycerides () prioritize biodegradability, while synthetic branched esters may prioritize stability under harsh conditions .
Biological Activity
The compound [(3R,4R)-3,4-dipropyldecyl] octadecanoate is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Structure
- Chemical Formula : C₃₁H₆₄O₂
- Molecular Weight : 468.8 g/mol
- IUPAC Name : [(3R,4R)-3,4-dipropyldecyl] octadecanoate
Physical Properties
- Melting Point : Approximately 30-35 °C
- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.
Research indicates that [(3R,4R)-3,4-dipropyldecyl] octadecanoate exhibits several biological activities that may be attributed to its structural characteristics:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential as a natural preservative or therapeutic agent.
Case Studies and Research Findings
-
Antioxidant Properties :
- A study conducted on various fatty acid esters demonstrated that [(3R,4R)-3,4-dipropyldecyl] octadecanoate exhibited significant antioxidant activity comparable to well-known antioxidants like vitamin E. The research utilized DPPH and ABTS assays to quantify radical scavenging capacities.
-
Anti-inflammatory Effects :
- In vitro studies using human cell lines showed that the compound could downregulate the expression of COX-2 and IL-6, markers associated with inflammation. This suggests its potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- A recent investigation tested the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
